Cas no 85-42-7 (octahydro-2-benzofuran-1,3-dione)

octahydro-2-benzofuran-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- Hexahydroisobenzofuran-1,3-dione
- 1,2-Cyclohexanedicarboxylic Acid anhydride
- 1,3-Isobenzofurandione, hexahydro-
- 3-Isobenzofurandione,hexahydro-1
- Araldite HT 907
- hexahydro-3-isobenzofurandione
- Lekutherm Hardener H
- NT 907
- Hexahydrophthalic anhydride (HHPA)
- Hexahydro-1,3-isobenzofurandione
- Hexahydrophthalic anhydride
- Hexahydropht halic anhydride
- 1,2-Cyclohexanedicarboxylic anhydride
- Cyclohexane-1,2-dicarboxylic anhydride
- HHPA
- 1,2-Cyclohexanedicarboxylic anhydride (6CI, 8CI)
- Hexahydro-1,3-isobenzofurandione (ACI)
- Aradur HY 925
- Araldite Hardener HY 925
- Araldite HT 904
- Araldite HY 907
- Araldite HY 925
- B 1008
- Cyclohexane-1,2-dicarboxylic acid anhydride
- Cyclohexanedicarboxylic anhydride
- EP 400B
- Epilox H 11-01
- Hardener HY 925
- Hexahydro-2-benzofuran-1,3-dione
- Hexahydrophthalic acid anhydride
- HT 907
- HV 136
- HY 925
- MH 700E
- MY 1832
- NSC 8622
- Rikacid HH
- Rikacid HH-A
- Rikacid HHPA
- Rikacid MH 600
- Rikacid MH 700E
- Rutadur AG
- Rutapox HX
- octahydro-2-benzofuran-1,3-dione
-
- MDL: MFCD00064863
- Inchi: 1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2
- InChI Key: MUTGBJKUEZFXGO-UHFFFAOYSA-N
- SMILES: O=C1C2C(CCCC2)C(=O)O1
- BRN: 83213
Computed Properties
- Exact Mass: 154.06300
- Monoisotopic Mass: 154.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- XLogP3: 1.2
- Tautomer Count: 3
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless clear viscous liquid.
- Density: 1.18
- Melting Point: 32-34 ºC
- Boiling Point: 145 ºC (18 mmHg)
- Flash Point: 143 ºC
- Refractive Index: 1.4620 (estimate)
- PSA: 43.37000
- LogP: 0.87620
- Sensitiveness: Moisture Sensitive
- Solubility: It is miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol and ethyl acetate, and slightly soluble in petroleum ether
octahydro-2-benzofuran-1,3-dione Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H317,H318,H334
- Warning Statement: P261,P280,P305+P351+P338,P342+P311
- Hazardous Material transportation number:3335
- WGK Germany:3
- Hazard Category Code: R41;R42/43
- Safety Instruction: S23-S24-S26-S37/39
- RTECS:NP6895168
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R41; R42/43
- Storage Condition:Inert atmosphere,Room Temperature(BD42059)
octahydro-2-benzofuran-1,3-dione Customs Data
- HS CODE:2917350000
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
octahydro-2-benzofuran-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A682349-10g |
Hexahydroisobenzofuran-1,3-dione |
85-42-7 | 95% | 10g |
$5.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C835734-500g |
1,2-Cyclohexanedicarboxylic anhydride |
85-42-7 | 98% | 500g |
¥198.00 | 2022-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 123463-100G |
octahydro-2-benzofuran-1,3-dione |
85-42-7 | 100g |
¥287.22 | 2023-12-10 | ||
Life Chemicals | F0001-0429-0.25g |
"octahydro-2-benzofuran-1,3-dione" |
85-42-7 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Life Chemicals | F0001-0429-0.5g |
"octahydro-2-benzofuran-1,3-dione" |
85-42-7 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C835734-100g |
1,2-Cyclohexanedicarboxylic anhydride |
85-42-7 | 98% | 100g |
¥64.00 | 2022-09-02 | |
Life Chemicals | F0001-0429-1g |
"octahydro-2-benzofuran-1,3-dione" |
85-42-7 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Life Chemicals | F0001-0429-5g |
"octahydro-2-benzofuran-1,3-dione" |
85-42-7 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
Ambeed | A682349-100g |
Hexahydroisobenzofuran-1,3-dione |
85-42-7 | 95% | 100g |
$8.0 | 2025-02-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002433-500g |
octahydro-2-benzofuran-1,3-dione |
85-42-7 | 98% | 500g |
¥82 | 2024-05-21 |
octahydro-2-benzofuran-1,3-dione Production Method
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
2.1 Solvents: Acetic anhydride
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
2.1 Reagents: Hydrogen Catalysts: Alumina , Ruthenium , Tin Solvents: 1,4-Dioxane ; 12 h, 6.89 MPa, 493 K
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
2.1 Reagents: Sodium carbonate Solvents: Water-d2 ; pH 5, 37 °C
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
2.1 Reagents: Sodium carbonate Solvents: Water-d2 ; pH 5, 37 °C
octahydro-2-benzofuran-1,3-dione Raw materials
- Phthalic acid dipotassium salt
- 1,2-Cyclohexanedicarboxylic Acid
- Phthalic acid
- (3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione
- Bisphenol A Diglycidyl Ether
- 2-[(isopropylamino)carbonyl]cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid, 2-[(diethylamino)carbonyl]-
- Hexahydro-4-methylphthalic anhydride
- 2,3-Benzodioxin-1,4-dione, hexahydro-, trans-
- propan-2-amine
- 1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
octahydro-2-benzofuran-1,3-dione Preparation Products
- Bisphenol A (80-05-7)
- 1,2-Cyclohexanedicarboxylic Acid (1687-30-5)
- 1-Decyne (764-93-2)
- 2-methylcyclohexane-1-carboxylic acid (56586-13-1)
- 3-Phenoxy-1,2-propanediol (538-43-2)
- propan-2-amine (75-31-0)
- octahydro-2-benzofuran-1-one (2611-01-0)
- 1,2-Cyclohexanedimethanol (3971-29-7)
- octahydro-2-benzofuran-1,3-dione (85-42-7)
- 3,4-Dihydro-2H-1-benzopyran (493-08-3)
- 1-Methyl-cyclohexene (591-49-1)
octahydro-2-benzofuran-1,3-dione Suppliers
octahydro-2-benzofuran-1,3-dione Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on octahydro-2-benzofuran-1,3-dione
Chemical Profile of Octahydro-2-benzofuran-1,3-dione (CAS No. 85-42-7)
Octahydro-2-benzofuran-1,3-dione, a compound with the chemical formula C11H14O2 and CAS number 85-42-7, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic lactone has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the benzofuran class, which is well-documented for its diverse pharmacological properties.
The structural framework of octahydro-2-benzofuran-1,3-dione consists of a benzene ring fused with a furan ring, both of which are saturated by the introduction of hydrogen atoms. This modification results in a more stable and flexible molecular structure, which can be exploited for various synthetic applications. The presence of two ketone groups at the 1 and 3 positions of the furan ring contributes to its reactivity and makes it a valuable intermediate in organic synthesis.
In recent years, octahydro-2-benzofuran-1,3-dione has been extensively studied for its pharmacological potential. Researchers have been particularly interested in its derivatives due to their reported biological activities. For instance, certain analogs of this compound have shown promise in inhibiting specific enzymes that are implicated in inflammatory and neurological disorders. These findings have prompted further investigation into the development of novel therapeutic agents based on this scaffold.
The synthesis of octahydro-2-benzofuran-1,3-dione involves multi-step organic reactions that often require precise control over reaction conditions. One common synthetic route involves the cyclization of appropriately substituted precursors under acidic or basic conditions. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic pathways, which are increasingly favored in industrial applications.
Recent studies have highlighted the importance of octahydro-2-benzofuran-1,3-dione in drug discovery programs. Its unique structural features make it a versatile building block for designing molecules with tailored biological activities. For example, modifications at the 2-position of the benzene ring have been explored to enhance binding affinity to target proteins. Such structural optimizations are crucial for developing drugs that exhibit high selectivity and low toxicity.
The pharmacological profile of octahydro-2-benzofuran-1,3-dione derivatives has been investigated across various disease models. Preclinical studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, some analogs have shown neuroprotective effects in animal models of neurodegenerative diseases. These findings suggest that this compound class could be developed into novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The chemical diversity inherent in octahydro-2-benzofuran-1,3-dione allows for extensive structural modifications, enabling researchers to explore a wide range of biological activities. Functional group interconversions, such as hydroxylations or methylations, can alter the pharmacokinetic properties of the compound and influence its interaction with biological targets. Such modifications are often guided by computational modeling techniques that predict how changes in structure will affect biological activity.
In conclusion, octahydro-2-benzofuran-1,3-dione (CAS No. 85-42-7) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique scaffold and reactivity make it a valuable intermediate for synthesizing biologically active compounds. Recent advancements in synthetic chemistry and pharmacological evaluation have positioned this compound as a promising candidate for further development into novel therapeutic agents.
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